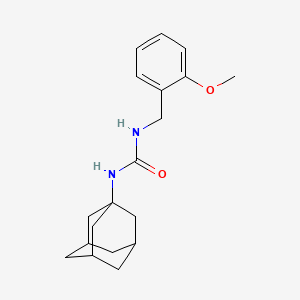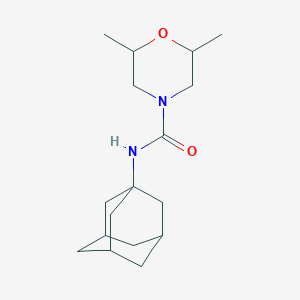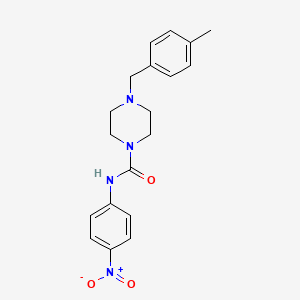![molecular formula C20H20ClNO3 B4120974 3-benzyl-6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B4120974.png)
3-benzyl-6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one
Vue d'ensemble
Description
3-benzyl-6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one, also known as DMCM, is a benzodiazepine derivative that has been widely studied for its potential use as an anxiolytic drug. DMCM has a unique chemical structure that makes it a promising candidate for further research into its potential therapeutic uses.
Mécanisme D'action
3-benzyl-6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the brain. By binding to a specific site on the receptor, this compound enhances the effects of GABA, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of other benzodiazepine drugs, such as diazepam and lorazepam.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. These effects include increased GABAergic neurotransmission, decreased glutamatergic neurotransmission, and decreased activity in the hypothalamic-pituitary-adrenal axis. This compound has also been shown to affect the expression of several genes involved in neurotransmission and stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-benzyl-6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is its high potency as a GABA-A receptor modulator, which allows for lower doses to be used in experiments. However, this compound also has a relatively short half-life, which can make it difficult to maintain consistent levels in the bloodstream. Additionally, this compound has been shown to have some side effects, such as sedation and ataxia, which can complicate experimental design.
Orientations Futures
There are several potential future directions for research on 3-benzyl-6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one. One area of interest is the development of new analogs of this compound that may have improved pharmacological properties. Another area of interest is the investigation of the effects of this compound on different brain regions and cell types, which may provide insights into its potential therapeutic uses. Finally, there is a need for further research into the long-term effects of this compound use, particularly with regards to potential tolerance and withdrawal effects.
Applications De Recherche Scientifique
3-benzyl-6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has been extensively studied for its potential use as an anxiolytic drug. Several studies have shown that this compound has anxiolytic effects in animal models, suggesting that it may be useful in the treatment of anxiety disorders in humans. This compound has also been investigated for its potential use in the treatment of other conditions, such as epilepsy and alcohol withdrawal syndrome.
Propriétés
IUPAC Name |
3-benzyl-6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c1-12-14-10-17(21)18(23)16(11-22(2)3)19(14)25-20(24)15(12)9-13-7-5-4-6-8-13/h4-8,10,23H,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWJFQJDRUWHGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)Cl)O)CN(C)C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4120905.png)
![1-{1-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}cyclopentanol](/img/structure/B4120911.png)
![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B4120919.png)
![ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(4-phenyl-1-piperazinyl)methyl]-5-pyrimidinecarboxylate](/img/structure/B4120923.png)


![(3S*,4R*)-1-[(2-methyl-1,8-naphthyridin-3-yl)carbonyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B4120934.png)
![3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4120938.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4120955.png)
![N-(4-fluorobenzyl)-N-[3-(2-furyl)-3-phenylpropyl]propanamide](/img/structure/B4120960.png)
![3-{4-[(benzylamino)sulfonyl]phenyl}-N-(4-phenoxyphenyl)propanamide](/img/structure/B4120970.png)
![4-[({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)methyl]benzoic acid](/img/structure/B4120973.png)
![N-(4-bromophenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4120983.png)
